What is Fmoc-3,4,5-trimethoxyl-L-phenylalanine
What is Fmoc-3,4,5-trimethoxyl-L-phenylalanine
Fmoc-3,4,5-trimethoxyl-L-phenylalanine: A Strategic Unnatural Amino Acid in Peptidomimetics and Drug Design
Executive Summary
Fmoc-3,4,5-trimethoxyl-L-phenylalanine (CAS: 381222-53-3) is a highly specialized, unnatural amino acid building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS)[1]. Characterized by its electron-rich, sterically demanding side chain, this derivative is pivotal for researchers designing foldamers, peptidomimetics, and targeted enzyme inhibitors. By acting as a structural analog to both natural phenylalanine and the alkaloid mescaline[2], it bridges the gap between traditional peptide chemistry and small-molecule pharmacophore design.
Chemical Profile & Structural Rationale
The integration of unnatural amino acids into peptide sequences is rarely arbitrary; it is a calculated decision to alter the physicochemical and pharmacokinetic properties of the resulting molecule. As an application scientist, understanding the causality behind these structural features is critical for rational drug design.
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Steric Bulk and Conformational Restriction: The 3,4,5-trimethoxyphenyl group is significantly bulkier than a standard phenyl or phenol ring. In the context of foldamers (synthetic oligomers that fold into well-defined secondary structures), this steric bulk restricts the ϕ and ψ dihedral angles of the peptide backbone, artificially stabilizing β -strand or helical conformations[3].
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Electronic Properties: The three methoxy (-OCH₃) groups act as potent electron-donating groups to the aromatic ring via resonance, while simultaneously serving as localized hydrogen-bond acceptors. This dual nature allows the side chain to participate in complex non-covalent interactions within tight enzymatic binding pockets.
Table 1: Physicochemical Profile & SPPS Parameters
| Parameter | Value | Rationale / Implication |
| CAS Number | 381222-53-3 | Unique identifier for the L-enantiomer[1]. |
| Molecular Weight | 477.51 g/mol | High MW requires precise stoichiometric calculation during SPPS[1]. |
| Chemical Formula | C₂₇H₂₇NO₇ | Indicates high lipophilicity and multiple H-bond acceptors[1]. |
| Steric Hindrance | Extremely High | Necessitates highly reactive coupling reagents (e.g., HATU) to prevent aggregation. |
| Optimal Coupling Reagent | HATU / OxymaPure | Overcomes the activation energy barrier of the bulky alpha-carbon transition state. |
Applications in Advanced Drug Development
20S/26S Proteasome Inhibitors
The proteasome is a massive protein complex responsible for degrading unneeded or damaged proteins, making it a prime target for oncology drugs. When designing non-covalent inhibitors based on scaffolds like TMC-95A or epoxomicin, researchers must optimize binding at specific active sites[4].
Molecular modeling has demonstrated that the S3 pocket of the proteasome accommodates bulky, electron-rich aromatic groups. Substituting standard residues with 3,4,5-trimethoxyphenylalanine has been shown to yield superior binding results[3]. The trimethoxy groups act as a "steric plug" to maximize van der Waals contacts, while the oxygen atoms form critical hydrogen bonds with the backbone amides of the S3 pocket[3].
Mechanistic rationale for 3,4,5-trimethoxyphenylalanine in S3 pocket targeting.
Alkaloid Analogs and Neuropharmacology
Beyond peptidomimetics, 3,4,5-trimethoxyphenylalanine serves as a direct amino acid analog of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic alkaloid found in the peyote cactus[2]. Synthesizing peptides that incorporate this mescaline-like moiety allows researchers to probe neuropharmacological pathways, exploring how alkaloid-like side chains influence blood-brain barrier (BBB) permeability and receptor affinity[5].
Experimental Protocol: High-Efficiency SPPS Incorporation
Causality Check: Standard HBTU/DIPEA coupling protocols often stall at 80-90% efficiency for bulky trimethoxy derivatives due to severe steric clash during the formation of the amide bond. To prevent deletion sequences, this protocol utilizes HATU—which forms a highly reactive 7-aza-OBt active ester—coupled with a self-validating double-coupling strategy.
Step-by-Step Methodology:
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Resin Preparation & Deprotection:
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Swell the peptidyl-resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes.
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Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 minutes).
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Wash thoroughly with DMF (5 × 1 minute).
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Pre-Activation (The Causality of Reagent Choice):
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Weigh 4.0 equivalents of Fmoc-3,4,5-trimethoxyl-L-phenylalanine[1] and 3.9 equivalents of HATU.
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Dissolve in a minimal volume of anhydrous DMF.
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Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The slight under-excess of HATU (3.9 eq vs 4.0 eq AA) prevents capping of the free amine by unreacted uronium species.
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Allow pre-activation for 3 minutes at room temperature.
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First Coupling Cycle:
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Add the activated amino acid solution to the resin.
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Agitate at room temperature for 60 minutes.
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Drain and wash with DMF (3 × 1 minute).
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Self-Validation (Kaiser Test):
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Extract a few resin beads and perform a Kaiser test.
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Logic: A blue color indicates unreacted primary amines (incomplete coupling due to steric hindrance). A yellow color indicates complete coupling.
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Second Coupling (If necessary):
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If the Kaiser test is slightly positive, repeat Steps 2 and 3 using a different coupling chemistry (e.g., DIC/OxymaPure) to overcome sequence-specific aggregation. Agitate for an additional 60 minutes.
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Capping:
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Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any remaining unreacted amines, ensuring that any failed couplings do not result in complex deletion peptides during subsequent steps.
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Wash with DMF and Dichloromethane (DCM).
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Optimized SPPS workflow for sterically hindered Fmoc-derivatives.
References
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AChemBlock. "Fmoc-3,4,5-trimethoxyl-L-phenylalanine 95% | CAS: 381222-53-3". AChemBlock Catalog. 1
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University of Regensburg Publikationsserver. "Design of peptidomimetics towards new foldamers and 26S proteasome inhibitors". Doctoral Thesis. 3
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Kapadia, G. J., et al. "Peyote and Related Alkaloids XVI: Synthesis of 3,4,5-Trimethoxyphenylalanine, an Amino Acid Analog of Mescaline." Journal of Pharmaceutical Sciences, 1973. 2
